(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide

Chiral resolution Enantiomeric purity Stereospecific synthesis

(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0) is a chiral small-molecule amide (C8H16N2O, MW 156.23) featuring a pyrrolidine ring bearing an N-methylacetamide side chain at the 2-position in the (S)-configuration. The compound exhibits a boiling point of 260.3±13.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B7931714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1CCCN1
InChIInChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1
InChIKeyPGEOUDHMKHWGEX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0): Chiral Pyrrolidine-Acetamide Building Block for Neurological Drug Discovery


(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0) is a chiral small-molecule amide (C8H16N2O, MW 156.23) featuring a pyrrolidine ring bearing an N-methylacetamide side chain at the 2-position in the (S)-configuration. The compound exhibits a boiling point of 260.3±13.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . It belongs to the class of substituted pyrrolidine acetamides, which serve as versatile intermediates for constructing bioactive molecules targeting neurological disorders, including monoamine oxidase B (MAO-B) inhibitors and muscarinic receptor modulators [1]. The compound is supplied by multiple vendors at purities ranging from 95% to 98%, with the (S)-enantiomer (CAS 1354001-97-0) being optically distinct from its (R)-counterpart (CAS 720000-36-2) [2].

Why (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide Cannot Be Casually Replaced by Racemic, (R)-Enantiomer, or N-Des-Methyl Analogs


In chiral drug discovery and asymmetric synthesis, stereochemistry is a non-negotiable determinant of molecular recognition. The (S)-enantiomer (CAS 1354001-97-0) possesses a defined three-dimensional configuration at the pyrrolidine 2-position that is inverted in the (R)-enantiomer (CAS 720000-36-2), while the racemic mixture (CAS 1353953-68-0) contains both stereoisomers in equal proportion [1]. In biological systems, enantiomers frequently display divergent target binding, metabolic stability, and toxicity profiles. For example, within the pyrrolidine acetamide class, the levorotatory enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide (levetiracetam) demonstrated significantly higher protective activity against hypoxia and ischemia than its corresponding racemate [2]. Substituting the (S)-enantiomer with the racemate introduces uncontrolled stereochemical variables that confound structure-activity relationship (SAR) interpretation, while the N-des-methyl analog (CAS 345347-89-9) alters both hydrogen-bonding capacity and lipophilicity, fundamentally changing the pharmacophore. Therefore, procurement decisions must specify the exact stereoisomer to ensure experimental reproducibility and valid pharmacological conclusions.

Quantitative Differentiation Evidence for (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0) Against Closest Analogs


Enantiomeric Identity: (S)- vs. (R)- vs. Racemate — Regulatory and Pharmacological Implications of Stereochemistry

The target compound (CAS 1354001-97-0) is unequivocally the (S)-enantiomer, with the stereogenic center at the pyrrolidine 2-position in the (S)-configuration. Its enantiomer, (R)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide, carries CAS 720000-36-2 and the inverted (R)-configuration [1]. The racemic mixture (unspecified stereochemistry) is registered under CAS 1353953-68-0 and is sold as 'N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide' . In the broader pyrrolidine acetamide class, enantiomeric differentiation is pharmacologically critical: levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide) is a marketed antiepileptic, while its (R)-enantiomer lacks therapeutic efficacy [2]. Patents covering pyrrolidineamide derivatives as MAO-B inhibitors explicitly claim specific stereochemistry as essential to inhibitory activity [3]. Procuring the correct enantiomer ensures the intended three-dimensional presentation of the N-methylacetamide pharmacophore.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Purity Specifications: (S)-Enantiomer (98%) vs. Racemate (95%) — Batch-to-Batch Consistency for Reproducible Research

Commercially available (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0) is offered at 98% purity by Leyan (Product No. 1778424) and 97% by Hairuichem (Cat. No. HR411531) [1]. In contrast, the racemic mixture (CAS 1353953-68-0) is offered at a minimum purity specification of 95% by AKSci (Cat. No. 8592DS) . This 3-percentage-point difference in purity specification represents a 60% reduction in maximum allowable impurity burden (from 5% to 2%), which is significant when the compound is used as a synthetic intermediate where impurities can propagate through multi-step syntheses. Furthermore, the (R)-enantiomer (CAS 720000-36-2) is available at 98% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC , establishing industry-standard quality benchmarks for both enantiomers that exceed the racemate specification.

Chemical purity Quality control Batch consistency

Physical Property Differentiation: Boiling Point, Density, and Flash Point — Practical Considerations for Synthesis and Formulation

The (S)-enantiomer (CAS 1354001-97-0) exhibits a calculated boiling point of 260.3±13.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, flash point of 111.2±19.8 °C, and exact mass of 156.126266 Da . The racemic mixture (CAS 1353953-68-0) reports identical calculated values within experimental error: boiling point 260.3±13.0 °C, density 1.0±0.1 g/cm³, and flash point 111.2±19.8 °C . Notably, while these bulk physical properties are indistinguishable between enantiomers and racemate by calculation, the optical rotation ([α]D) would be a key differentiator — the (S)- and (R)-enantiomers would exhibit equal but opposite optical rotations, while the racemate would show zero net rotation. Unfortunately, specific optical rotation values are not publicly reported for this compound in accessible databases. The N-des-methyl analog (CAS 345347-89-9, (S)-N-(Pyrrolidin-2-ylmethyl)acetamide) has a lower molecular weight (142.2 g/mol, C7H14N2O) , creating meaningful differences in molar-based dosing calculations.

Physicochemical properties Boiling point Density Flash point

Hazard and Handling Profile: GHS Classification Enables Risk-Informed Procurement and Laboratory Safety Planning

The racemic mixture (CAS 1353953-68-0) has been assigned GHS07 classification by Fluorochem, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The signal word is 'Warning,' and precautionary statements mandate protective gloves, clothing, and eye/face protection (P280), use only in well-ventilated areas (P271), and specific first-aid measures for ingestion, inhalation, and eye/skin contact . The racemate is classified as not hazardous for DOT/IATA transport per AKSci . While specific GHS classification data for the pure (S)-enantiomer is not independently published, the hazard profile is expected to be similar to the racemate, though enantiomer-specific toxicity cannot be ruled out without dedicated toxicological studies. Procurement decisions should account for the availability of safety data sheets (SDS) and Certificates of Analysis (COA) from the supplier — Fluorochem and AKSci both provide downloadable SDS documentation for the racemic form .

Safety data GHS classification Laboratory handling

Patent-Cited Scaffold Utility: Pyrrolidine Amide Derivatives as MAO-B Inhibitors for Parkinson's Disease Drug Discovery

US Patent US20210053918A1 (WO2019170115), assigned to Sunshine Lake Pharma Co., Ltd., explicitly discloses pyrrolidineamide derivatives as monoamine oxidase B (MAO-B) inhibitors for treating Parkinson's disease and other neurodegenerative conditions [1]. The patent claims a broad genus encompassing pyrrolidine amide scaffolds structurally related to (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide, which serves as a minimal pharmacophoric fragment within this chemical space. The patent specification describes compounds demonstrating MAO-B inhibitory activity in enzymatic assays, with the pyrrolidineamide core being essential for target engagement. Separately, the pyrrolidine acetamide scaffold has been employed in muscarinic receptor antagonist programs, as disclosed in US Patent 20080262075, which describes pyrrolidine derivatives for treating respiratory, urinary, and gastrointestinal disorders mediated through muscarinic receptors [2]. While quantitative IC50/Ki data for the specific compound (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide is not publicly reported, its structural correspondence to the patented pharmacophore establishes its relevance as a building block or fragment for MAO-B and muscarinic receptor drug discovery programs.

MAO-B inhibition Parkinson's disease Pyrrolidine amide pharmacophore

Optimal Procurement and Application Scenarios for (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1354001-97-0)


Chiral Building Block for MAO-B Inhibitor Lead Optimization Programs

The (S)-enantiomer serves as a stereochemically defined intermediate for constructing pyrrolidineamide-based MAO-B inhibitors, as disclosed in US20210053918A1 [1]. Its defined (S)-configuration at the pyrrolidine 2-position provides a single, reproducible stereochemical input for SAR exploration, avoiding the confounding effects of racemic mixtures in enzymatic IC50 determinations. Researchers should procure the 98% purity grade (Leyan Product No. 1778424) to minimize impurity-derived assay interference during MAO-B enzymatic screening.

Enantiopure Fragment for Muscarinic Receptor Subtype Selectivity Studies

Given the established role of pyrrolidine derivatives as muscarinic receptor antagonists (US20080262075) [2], the (S)-enantiomer can be employed as a fragment or substructure for designing subtype-selective M1-M5 ligands. The pure enantiomer eliminates the possibility that observed pharmacological activity arises from the unintended (R)-antipode, which is critical for accurate receptor subtype selectivity profiling.

Quality-Controlled Intermediate for Multi-Step Asymmetric Synthesis in CNS Drug Discovery

With a boiling point of 260.3±13.0 °C and flash point of 111.2±19.8 °C , the compound is amenable to standard organic synthesis conditions including reflux, distillation, and column chromatography. The 98% purity specification ensures reliable stoichiometric calculations and minimizes side reactions in subsequent synthetic steps such as N-alkylation, amidation, or reductive amination. The documented hazard profile (GHS07) enables compliant laboratory handling with standard PPE and fume hood usage.

Enantiomer-Specific Reference Standard for Chiral Analytical Method Development

The (S)-enantiomer (CAS 1354001-97-0), when procured alongside its (R)-counterpart (CAS 720000-36-2), enables the development of chiral HPLC or SFC methods for enantiomeric excess determination. This is essential for monitoring stereochemical integrity during synthesis, for quality control of chiral intermediates, and for verifying that biological assay results are attributable to the intended enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.